Cas no 29876-08-2 (Benzonitrile,2-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-, hydrochloride (1:1))

Benzonitrile,2-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-, hydrochloride (1:1) is a chemically synthesized organic compound featuring a benzonitrile core substituted with a tertiary amino alcohol moiety. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and research applications. Its structure includes a tert-butylamino group and a hydroxypropoxy linker, which may contribute to selective binding or reactivity in medicinal chemistry contexts. The compound's well-defined molecular architecture allows for precise modifications, facilitating its use as an intermediate in drug development. Its crystalline form ensures consistent purity, critical for reproducible experimental or industrial processes.
Benzonitrile,2-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-, hydrochloride (1:1) structure
29876-08-2 structure
Product name:Benzonitrile,2-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-, hydrochloride (1:1)
CAS No:29876-08-2
MF:C14H21ClN2O2
MW:284.781742811203
MDL:MFCD01662145
CID:258411
PubChem ID:13477019

Benzonitrile,2-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • Benzonitrile,2-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-, hydrochloride (1:1)
    • (1)-2-(3-((tert-Butyl)amino)-2-hydroxypropoxy)benzonitrile monohydrochloride
    • 2-[3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile,hydrochloride
    • 2-[3-[(TERT-BUTYL)AMINO]-2-HYDROXYPROPOXY]BENZONITRILE MONOHYDROCHLORIDE
    • DTXSID80945768
    • NS00084844
    • Koe 1366
    • BUNITROLOL HYDROCHLORIDE [MI]
    • Stresson
    • Benzonitrile, o-[3-(tert-butylamino)-2-hydroxypropoxy]-, monohydrochloride, (-)- (8CI)
    • 2-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]-benzonitrile hydrochloride
    • 1-(2-CYANOPHENOXY)-2-HYDROXY-3-TERT-BUTYLAMINOPROPANE HYDROCHLORIDE
    • Ko 1366 hydrochloride
    • 23093-74-5
    • 2-(3-(tert-Butylamino)-2-hydroxypropoxy)benzonitrile hydrochloride
    • BUNITROLOL HYDROCHLORIDE [WHO-DD]
    • 2-[3-(tert-Butylamino)-2-hydroxypropoxy]benzonitrile hydrochloride, AldrichCPR
    • DL-O-(2-HYDROXY-3-(TERT-BUTYLAMINO)PROPOXY)BENZONITRILE HYDROCHLORIDE
    • CHEBI:31321
    • MFCD00864680
    • Betrilol (TN)
    • 2-[3-(tert-Butylamino)-2-hydroxypropoxy]benzonitrile--hydrogen chloride (1/1)
    • 2-(3-((1,1-DIMETHYLETHYL)AMINO)-2-HYDROXYPROPOXY)BENZONITRILE, HYDROCHLORIDE
    • BUNITROLOL HYDROCHLORIDE [MART.]
    • AKOS008901130
    • BENZONITRILE, O-(3-(TERT-BUTYLAMINO)-2-HYDROXYPROPOXY)-, MONOHYDROCHLORIDE, (+/-)-
    • Bunitrolol HCl
    • A42VUS2X73
    • (+/-)-2-(3-TERT-BUTYLAMINO-2-HYDROXYPROPOXY)BENZONITRILE HYDROCHLORIDE
    • SCHEMBL142695
    • Bunitrolol hydrochloride (JAN)
    • 2-[3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile;hydrochloride
    • Betriol
    • 2-(2-HYDROXY-3-(T-BUTYLAMINO)PROPOXY)BENZONITRILE HYDROCHLORIDE
    • EINECS 249-920-6
    • 1-TERT-BUTYLAMINO-3-(2-CYANOPHENOXY)-2-PROPANOL HYDROCHLORIDE
    • D01444
    • bunitrolol hydrochloride
    • UNII-A42VUS2X73
    • KO-1366 HYDROCHLORIDE
    • Q27273598
    • BENZONITRILE, 2-(3-((1,1-DIMETHYLETHYL)AMINO)-2-HYDROXYPROPOXY)-, MONOHYDROCHLORIDE
    • BENZONITRILE, 2-(3-((1,1-DIMETHYLETHYL)AMINO)-2-HYDROXYPROPOXY)-, MONOHYDROCHLORIDE, (+/-)-
    • CHEMBL4297670
    • 29876-08-2
    • Bunitrolol hydrochloride [JAN]
    • BENZONITRILE, 2-(3-((1,1-DIMETHYLETHYL)AMINO)-2-HYDROXYPROPOXY)-, HYDROCHLORIDE (1:1)
    • MDL: MFCD01662145
    • Inchi: InChI=1S/C14H20N2O2.ClH/c1-14(2,3)16-9-12(17)10-18-13-7-5-4-6-11(13)8-15;/h4-7,12,16-17H,9-10H2,1-3H3;1H
    • InChI Key: RJPWESHPIMRNNM-UHFFFAOYSA-N
    • SMILES: CC(C)(C)NCC(COC1=CC=CC=C1C#N)O.Cl

Computed Properties

  • Exact Mass: 284.129
  • Monoisotopic Mass: 284.129
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 290
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 65.3A^2

Experimental Properties

  • Density: 1.09
  • Boiling Point: 414.2°Cat760mmHg
  • Flash Point: 204.3°C
  • LogP: 2.87898

Benzonitrile,2-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-, hydrochloride (1:1) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
OR321361-1g
2-(3-(tert-Butylamino)-2-hydroxypropoxy)benzonitrile hydrochloride
29876-08-2 97%
1g
£220.00 2023-01-12
eNovation Chemicals LLC
D500942-1g
2-(3-(tert-ButylaMino)-2-hydroxypropoxy)benzonitrile hydrochloride
29876-08-2 97%
1g
$1457 2025-02-21
Crysdot LLC
CD12087264-1g
2-(3-(tert-Butylamino)-2-hydroxypropoxy)benzonitrile hydrochloride
29876-08-2 95+%
1g
$842 2024-07-24
eNovation Chemicals LLC
D500942-1g
2-(3-(tert-ButylaMino)-2-hydroxypropoxy)benzonitrile hydrochloride
29876-08-2 97%
1g
$1457 2024-05-24
eNovation Chemicals LLC
D500942-1g
2-(3-(tert-ButylaMino)-2-hydroxypropoxy)benzonitrile hydrochloride
29876-08-2 97%
1g
$1457 2025-03-01

Additional information on Benzonitrile,2-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-, hydrochloride (1:1)

Benzonitrile, 2-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-, Hydrochloride (1:1)

Benzonitrile, 2-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-, Hydrochloride (1:1) is a chemical compound with the CAS number 29876-08-2. This compound is a hydrochloride salt of a benzonitrile derivative, which has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential applications. The molecule consists of a benzonitrile core with a substituted propoxy group, where the substituents include an isopropylamine moiety and a hydroxyl group. This combination of functional groups imparts interesting chemical and biological properties to the compound.

The synthesis of Benzonitrile, 2-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-, Hydrochloride (1:1) involves multi-step organic reactions, including nucleophilic substitution and acid-base neutralization. The presence of the hydroxyl group in the propoxy chain allows for potential hydrogen bonding interactions, which can influence the compound's solubility and reactivity. The isopropylamine group introduces steric hindrance and basicity, making it a versatile building block for further chemical modifications.

Recent studies have explored the antioxidant properties of this compound, highlighting its potential as a stabilizer in pharmaceutical formulations. Additionally, research has focused on its biodegradation pathways, which are critical for understanding its environmental impact. The compound's ability to form stable salts with hydrochloric acid makes it suitable for use in drug delivery systems where controlled release is desired.

In terms of applications, Benzonitrile derivatives like this compound are being investigated for their roles in enzyme inhibition and cell signaling modulation. For instance, studies have shown that this compound can interact with specific protein targets, offering new avenues for drug development. Furthermore, its structural similarity to certain bioactive molecules suggests potential use in synthetic biology and material science.

The CAS number 29876-08-2 serves as a unique identifier for this compound in scientific literature and regulatory databases. Researchers often reference this number when reporting findings related to the compound's toxicity, pharmacokinetics, and efficacy in preclinical models. Regulatory agencies also use CAS numbers to track chemical substances and ensure compliance with safety standards.

From an industrial perspective, the production of Benzonitrile derivatives like this compound involves advanced chemical engineering techniques to ensure high purity and consistency. Quality control measures include spectroscopic analysis (e.g., NMR and IR spectroscopy) and chromatographic methods to confirm the compound's identity and purity.

In conclusion, Benzonitrile, 2-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-, Hydrochloride (1:1) is a chemically versatile compound with promising applications across multiple disciplines. Its unique structure and functional groups make it an attractive candidate for further research into its biological activities and industrial uses.

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